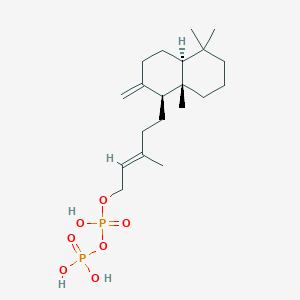

Copalyl diphosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H36O7P2 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m0/s1 |

InChI Key |

JCAIWDXKLCEQEO-ATPOGHATSA-N |

SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Isomeric SMILES |

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |

Canonical SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Synonyms |

(+)-copalyl diphosphate copalyl diphosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Cornerstone of Diterpenoid Diversity: A Technical Guide to Copalyl Diphosphate Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of the copalyl diphosphate (B83284) (CPP) biosynthesis pathway in plants, a critical juncture in the formation of a vast array of bioactive diterpenoids, including the essential gibberellin phytohormones. This document provides a detailed overview of the enzymatic steps, regulatory mechanisms, and key experimental methodologies for studying this vital metabolic route.

Introduction to Copalyl Diphosphate Biosynthesis

The biosynthesis of this compound (CPP) represents the committed step in the formation of the majority of the approximately 7,000 known labdane-related diterpenoids in plants.[1][2] These compounds play crucial roles in plant growth, development, and defense. The CPP pathway serves as a branching point, leading to the synthesis of essential phytohormones like gibberellins (B7789140) (GAs) and a diverse arsenal (B13267) of secondary metabolites, including phytoalexins with antimicrobial properties.[3][4][5] Understanding this pathway is paramount for applications ranging from agricultural biotechnology to the discovery and development of novel therapeutic agents.

The Core Biosynthetic Pathway

The synthesis of CPP originates from the general isoprenoid pathway. The immediate precursor, (E,E,E)-geranylgeranyl diphosphate (GGDP), is a C20 compound derived from the methylerythritol 4-phosphate (MEP) pathway within the plastids.[6][7] The cyclization of GGDP to form the bicyclic CPP is catalyzed by a class of enzymes known as this compound synthases (CPS).[8][9]

Key Enzymes and Reactions

This compound Synthase (CPS): This enzyme (EC 5.5.1.13) catalyzes the protonation-initiated cyclization of the linear GGDP into the bicyclic ent-copalyl diphosphate (ent-CPP).[1][4][10] This reaction is the first committed step in the biosynthesis of gibberellins.[4][9][11] In higher plants, CPS is a monofunctional enzyme.[4] However, in fungi and mosses, it can exist as a bifunctional enzyme with an associated ent-kaurene (B36324) synthase (KS) activity.[4]

Following its synthesis, ent-CPP is further metabolized by ent-kaurene synthase (KS) to produce ent-kaurene, the tetracyclic precursor for all gibberellins.[11][12][13]

Stereochemical Diversity: ent-CPP vs. syn-CPP

Plants can produce different stereoisomers of CPP, leading to distinct downstream products. While ent-CPP is the precursor to gibberellins and some phytoalexins, syn-CPP, a diastereomer, serves as the precursor for other phytoalexins, such as momilactones and oryzalexin S in rice.[3][14] The synthesis of syn-CPP is catalyzed by a distinct syn-copalyl diphosphate synthase.[3][14] This stereochemical branching point highlights the metabolic versatility of the CPP pathway.

Subcellular Localization

The biosynthesis of CPP from GGDP occurs in the plastids.[4][6] Both CPS and KS have been localized to the stroma of chloroplasts in pea and wheat.[4] The precursor GGDP is primarily synthesized via the plastid-localized MEP pathway.[7]

Pathway Visualization

The following diagrams illustrate the core CPP biosynthesis pathway and its position in the broader metabolic network.

Caption: The core this compound biosynthesis pathway in plant plastids.

Quantitative Data

The kinetic properties of this compound synthases can vary between plant species and isoforms. The following table summarizes available kinetic data for Arabidopsis thaliana CPS (AtCPS).

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | Reference |

| Arabidopsis thaliana CPS (rAtCPS) | GGPP | 3.3 | Not Reported | [9] |

| Arabidopsis thaliana CPS (rAtCPS) - no divalent metal ion | GGPP | 0.0043 | Not Reported | [9] |

Note: Kinetic data for CPS enzymes is not widely available in a standardized format. The provided data for AtCPS highlights the significant influence of divalent metal ions on its catalytic activity. The enzyme exhibits synergistic substrate inhibition by Mg²⁺ and GGPP, suggesting a potential feed-forward inhibition mechanism to regulate gibberellin metabolism.[9][15]

Regulation of the CPP Biosynthesis Pathway

The flux through the CPP pathway is tightly regulated at multiple levels, including transcriptional control of the CPS genes and enzymatic activity.

Transcriptional Regulation by Light

Light is a major environmental cue that regulates gibberellin biosynthesis. Phytochromes and cryptochromes are key photoreceptors involved in this process.[1] In deetiolating pea seedlings, light induces a rapid decrease in the levels of active gibberellins, which is associated with changes in the transcript levels of GA biosynthetic genes.[1] The COP1/HY5 signaling pathway plays a central role in mediating the effects of light on GA biosynthesis.[1] In germinating Arabidopsis seeds, light promotes GA biosynthesis by inducing the degradation of PIF1/PIL5, a transcriptional repressor of GA biosynthetic genes.[1]

Caption: Simplified signaling pathway for light regulation of gibberellin biosynthesis.

Hormonal Crosstalk

The CPP pathway is also regulated by other phytohormones. For instance, methyl jasmonate, a key signaling molecule in plant defense, has been shown to induce the expression of the ApCPS gene in Andrographis paniculata, which is involved in the biosynthesis of the medicinal compound andrographolide.[16]

The CPP Pathway in Medicinal Plants

The CPP pathway is a source of numerous secondary metabolites with therapeutic properties.

-

Andrographis paniculata : In this medicinal plant, ent-CPP synthase (ApCPS) is the first committed enzyme in the biosynthesis of andrographolides, which possess anti-inflammatory and anti-cancer properties.[3][10][16]

-

Salvia miltiorrhiza : The roots of this plant, a staple in traditional Chinese medicine, contain bioactive diterpenoids called tanshinones. The gibberellin biosynthetic pathway, initiated by ent-CPS (SmCPSent), is active in this plant and provides the precursor for these valuable compounds.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CPP biosynthesis pathway.

Recombinant Expression and Purification of this compound Synthase

This protocol is adapted from methodologies used for the expression and purification of various plant CPS enzymes.[2][7][17][18][19]

Objective: To produce and purify recombinant CPS for in vitro characterization.

Materials:

-

E. coli expression strains (e.g., BL21(DE3), C41 OverExpress)

-

Expression vector with a His-tag (e.g., pET-28a(+), pET22b)

-

LB or TB medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 100 mM Tris pH 8.0, 300 mM NaCl, 15 mM imidazole (B134444), 10% glycerol)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with a slightly higher imidazole concentration)

-

Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)

Procedure:

-

Clone the full-length or truncated coding sequence of the CPS gene into the expression vector.

-

Transform the expression construct into the chosen E. coli strain.

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB or TB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Cool the culture to 16-18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

-

Incubate the culture overnight at 16-18°C with shaking.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged CPS with elution buffer.

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer.

Caption: General workflow for recombinant CPS expression and purification.

This compound Synthase Enzyme Activity Assay

This protocol provides a general framework for assaying CPS activity in vitro.[7]

Objective: To determine the enzymatic activity of purified CPS.

Materials:

-

Purified recombinant CPS

-

Assay buffer (e.g., 50 mM HEPES, pH 7.75, 100 mM KCl, 0.1 mM MgCl₂, 10% glycerol)

-

(E,E,E)-geranylgeranyl diphosphate (GGDP) substrate

-

Reaction termination solution (e.g., 20 mM N-ethylmaleimide in 0.5 M glycine, pH 11)

-

Dithiothreitol (DTT)

-

Alkaline phosphatase

-

Organic solvent for extraction (e.g., hexane)

-

GC-MS for product analysis

Procedure:

-

Set up the reaction mixture in a final volume of 1 mL containing the assay buffer and purified CPS.

-

Initiate the reaction by adding the GGDP substrate.

-

Incubate the reaction at 30°C for a defined period.

-

Terminate the reaction by adding the termination solution and heating at 75°C for 5 minutes.

-

Deactivate excess N-ethylmaleimide with DTT.

-

Dephosphorylate the product (CPP) by adding alkaline phosphatase and incubating.

-

Extract the dephosphorylated product (copalol) with an organic solvent.

-

Analyze the extracted product by GC-MS.

Quantitative Real-Time PCR (qRT-PCR) for CPS Gene Expression Analysis

This is a general protocol for quantifying the transcript levels of CPS genes.[5][14][20]

Objective: To measure the relative expression levels of CPS genes in different plant tissues or under various experimental conditions.

Materials:

-

Total RNA extracted from plant samples

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis (e.g., random hexamers, oligo(dT) primers, dNTPs)

-

SYBR Green PCR master mix

-

Gene-specific primers for the CPS gene(s) of interest and a reference gene

-

qRT-PCR instrument

Procedure:

-

Treat the extracted total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the treated RNA using reverse transcriptase.

-

Set up the qRT-PCR reactions in a 96-well plate, including reactions for the target CPS gene(s), the reference gene, no-template controls, and a dilution series for primer efficiency determination.

-

Perform the qRT-PCR using a standard thermal cycling program with a dissociation curve analysis at the end.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the CPS genes.

Conclusion

The this compound biosynthesis pathway is a central hub in plant metabolism, giving rise to a remarkable diversity of diterpenoids with profound biological functions. A thorough understanding of the enzymes, regulation, and products of this pathway is essential for advancing our knowledge of plant biology and for harnessing the chemical richness of the plant kingdom for agricultural and pharmaceutical applications. The technical guide provided here offers a comprehensive overview and practical methodologies to aid researchers in their exploration of this fascinating and important metabolic route.

References

- 1. Light Regulation of Gibberellin Biosynthesis in Pea Is Mediated through the COP1/HY5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 5. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. 1.55 Å-Resolution Structure of ent-Copalyl Diphosphate Synthase and Exploration of General Acid Function by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Light Regulation of Gibberellin Biosynthesis and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of gibberellin biosynthesis by light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism1[OA] | Semantic Scholar [semanticscholar.org]

- 16. Functional characterization of ent-copalyl diphosphate synthase from Andrographis paniculata with putative involvement in andrographolides biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

The Architecture of a Key Diterpenoid Precursor: A Technical Guide to ent-Copalyl Diphosphate

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the structure and stereochemistry of ent-copalyl diphosphate (B83284) (ent-CPP), a pivotal intermediate in the biosynthesis of a vast array of bioactive natural products, including the gibberellin plant hormones. This document is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, biosynthesis, and the development of novel therapeutics.

Core Structure and Stereochemistry

ent-Copalyl diphosphate (PubChem CID: 5280897) is a bicyclic diterpenoid pyrophosphate with the chemical formula C₂₀H₃₆O₇P₂[1]. Its systematic IUPAC name is [(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate[1]. The "ent" prefix in its name signifies that it is the enantiomer of the more common copalyl diphosphate, with the opposite stereochemistry at all chiral centers. This stereochemical configuration is crucial for its role as a precursor in specific biosynthetic pathways.

The structure consists of a labdane-type bicyclic core, characterized by two fused six-membered rings in a decalin system. A key feature is the exocyclic methylene (B1212753) group at position 8. An isoprenoid side chain containing a diphosphate ester group is attached at position 9. The stereochemistry of ent-CPP is fundamental to its biological activity, dictating the subsequent cyclization reactions that lead to the formation of various diterpenoid skeletons.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical properties and Nuclear Magnetic Resonance (NMR) data for ent-copalyl diphosphate, critical for its identification and characterization.

Table 1: Physicochemical Properties of ent-Copalyl Diphosphate

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₆O₇P₂ | [1] |

| Molecular Weight | 450.4 g/mol | [1] |

| CAS Number | 21738-30-7 | [1] |

| Appearance | Colorless, oily liquid | [2] |

Table 2: 1H and 13C NMR Spectroscopic Data for ent-Copalyl Diphosphate

Note: The following data is based on literature reports. Chemical shifts (δ) are given in ppm. The original data was acquired on a 700 MHz spectrometer for 1H and 175 MHz for 13C.[3]

| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 39.2 | 1.75 (m) |

| 2 | 19.1 | 1.55 (m) |

| 3 | 42.1 | 1.40 (m) |

| 4 | 33.6 | - |

| 5 | 56.7 | 0.85 (d, J=6.5) |

| 6 | 24.5 | 1.65 (m) |

| 7 | 38.4 | 1.95 (m) |

| 8 | 148.4 | - |

| 9 | 56.9 | 1.25 (m) |

| 10 | 39.8 | - |

| 11 | 26.9 | 2.05 (m) |

| 12 | 36.5 | 2.15 (m) |

| 13 | 124.8 | 5.15 (t, J=7.0) |

| 14 | 139.8 | - |

| 15 | 65.2 | 4.50 (d, J=7.0) |

| 16 | 16.2 | 1.68 (s) |

| 17 | 106.3 | 4.85 (s), 4.55 (s) |

| 18 | 33.5 | 0.82 (s) |

| 19 | 21.6 | 0.88 (s) |

| 20 | 15.6 | 0.70 (s) |

Experimental Protocols

Enzymatic Synthesis and Purification of ent-Copalyl Diphosphate

The large-scale production of ent-CPP is typically achieved through enzymatic synthesis using ent-copalyl diphosphate synthase (CPS). A detailed protocol is as follows[3]:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 50 mM MOPS buffer (pH 6.5), 1 mM MgCl₂, 1 mM β-mercaptoethanol, and the substrate, geranylgeranyl diphosphate (GGPP).

-

Enzymatic Reaction: The purified ent-CPP synthase (PtmT2 from Streptomyces platensis CB00739 can be used) is added to the reaction mixture to a final concentration of 5 µM.[3]

-

Incubation: The reaction is incubated at 30 °C for 1.5 hours.[3]

-

Reaction Quenching: The reaction is stopped by the addition of methanol (B129727) (20 mL), followed by centrifugation to pellet the precipitated protein.[3]

-

Concentration: The supernatant is collected and evaporated in vacuo at room temperature to a final volume of approximately 5 mL.[3]

-

Purification: The concentrated solution is purified by High-Performance Liquid Chromatography (HPLC) to yield pure ent-CPP.[3]

Structural Characterization

-

NMR Spectroscopy: The purified ent-CPP is dissolved in a suitable deuterated solvent (e.g., CDCl₃).[2] 1H, 13C, and 31P NMR spectra are acquired on a high-field NMR spectrometer.[3] The resulting spectra are compared with literature data for structural confirmation.[3]

Biosynthesis of ent-Copalyl Diphosphate

The biosynthesis of ent-copalyl diphosphate is a critical branch point in the diterpenoid metabolic pathway. It is formed from the linear precursor, geranylgeranyl diphosphate (GGPP), through a protonation-initiated cyclization reaction catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS), which belongs to the class of intramolecular lyases (EC 5.5.1.13)[6].

References

- 1. ent-Copalyl diphosphate | C20H36O7P2 | CID 5280897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the ent-Copalyl Diphosphate Synthase PtmT2 from Streptomyces platensis CB00739, a Bacterial Type II Diterpene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1.55 Å-Resolution Structure of ent-Copalyl Diphosphate Synthase and Exploration of General Acid Function by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

The Central Role of Copalyl Diphosphate in Gibberellin Biosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of ent-copalyl diphosphate (B83284) (ent-CPP) in the biosynthesis of gibberellins (B7789140) (GAs), a class of diterpenoid phytohormones crucial for plant growth and development. This document details the enzymatic steps involved, presents quantitative data on key enzymes, outlines experimental protocols for their analysis, and visualizes the core biochemical pathway.

Introduction: Copalyl Diphosphate as a Key Branch Point Intermediate

Gibberellin biosynthesis is a complex metabolic pathway that begins with the universal C20 precursor, geranylgeranyl diphosphate (GGDP). The formation of the tetracyclic carbon skeleton of gibberellins proceeds through a series of cyclization reactions. ent-Copalyl diphosphate (CDP) emerges as the first committed intermediate in this pathway, marking a critical branch point in diterpenoid metabolism. The stereochemistry of CDP is paramount; the ent-enantiomer is directed towards gibberellin synthesis, while other stereoisomers, such as syn-CDP, serve as precursors for phytoalexins, which are antimicrobial compounds involved in plant defense[1]. The enzymatic control at this juncture is, therefore, a key regulatory node in allocating carbon flux towards either primary metabolism (growth and development via gibberellins) or secondary metabolism (defense responses).

The Gibberellin Biosynthesis Pathway: From GGDP to Bioactive GAs

The biosynthesis of gibberellins can be broadly divided into three stages based on the cellular location of the enzymatic reactions: the plastid, the endoplasmic reticulum, and the cytoplasm[1][2]. The initial steps, including the formation of ent-copalyl diphosphate, occur in the plastids.

Stage 1: Plastidial Diterpene Cyclase Activity

The journey from the linear precursor GGDP to the tetracyclic hydrocarbon ent-kaurene (B36324) is catalyzed by two distinct classes of diterpene cyclases:

-

ent-Copalyl Diphosphate Synthase (CPS): This Class II diterpene cyclase initiates the cyclization cascade by protonating the terminal double bond of GGDP, leading to the formation of a bicyclic intermediate, ent-copalyl diphosphate[3][4][5]. This is widely regarded as the committed step in gibberellin biosynthesis[6][7]. The activity of CPS is a significant point of regulation within the pathway[2][7][8].

-

ent-Kaurene Synthase (KS): Following the formation of ent-CDP, this Class I diterpene cyclase catalyzes a second cyclization to produce the tetracyclic hydrocarbon, ent-kaurene[4][9][10]. This reaction involves the ionization of the diphosphate group from ent-CDP[7].

In higher plants, CPS and KS are typically monofunctional enzymes, whereas in some fungi and mosses, they can exist as a single bifunctional protein[3][11][12].

The overall pathway in the plastid can be visualized as follows:

Subsequent Stages of Gibberellin Biosynthesis

Following its synthesis in the plastid, ent-kaurene is exported to the endoplasmic reticulum, where it undergoes a series of oxidations catalyzed by cytochrome P450 monooxygenases to form GA12. GA12 is then transported to the cytoplasm, where it is converted into the various bioactive gibberellins (e.g., GA1, GA3, GA4, and GA7) by 2-oxoglutarate-dependent dioxygenases[1][3].

The complete biosynthetic pathway is a complex network of reactions, with feedback and feed-forward regulation controlling the levels of bioactive gibberellins.

Quantitative Data on Key Enzymes

The catalytic efficiency of CPS and KS is critical in determining the rate of gibberellin biosynthesis. Below is a summary of available kinetic data for these enzymes from various plant species.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| ent-Copalyl Diphosphate Synthase (rAtCPS) | Arabidopsis thaliana | GGPP | 0.6 ± 0.1 | 0.041 ± 0.002 | 6.8 x 104 | [7] |

| ent-Kaurene Synthase (AtKS) | Arabidopsis thaliana | ent-CDP | 0.3 ± 0.1 | 0.023 ± 0.001 | 7.7 x 104 | [11] |

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase and ent-Kaurene Synthase.

Experimental Protocols

Detailed below are generalized protocols for the expression, purification, and assay of ent-copalyl diphosphate synthase and ent-kaurene synthase activity.

Recombinant Enzyme Expression and Purification

A common method for obtaining active CPS and KS for in vitro studies is through recombinant expression in Escherichia coli.

Methodology:

-

Gene Cloning: The coding sequence for the mature CPS or KS enzyme (excluding the plastidial transit peptide) is cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., polyhistidine-tag) to facilitate purification.

-

Transformation: The expression construct is transformed into a suitable E. coli strain, such as BL21(DE3).

-

Culture and Induction: A large-scale culture is grown to a desired optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Harvest and Lysis: Cells are harvested by centrifugation and lysed by methods such as sonication or high-pressure homogenization.

-

Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Assay for ent-Copalyl Diphosphate Synthase (CPS) Activity

Objective: To measure the conversion of GGDP to ent-CDP.

Materials:

-

Purified recombinant CPS enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT)

-

GGDP substrate

-

Alkaline phosphatase

-

GC-MS grade hexane (B92381)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: A reaction mixture containing the assay buffer, a defined concentration of GGDP, and the purified CPS enzyme is prepared.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Enzyme Inactivation and Dephosphorylation: The reaction is stopped, and the product, ent-CDP, is dephosphorylated to the corresponding alcohol, ent-copalol, by adding alkaline phosphatase. This step is necessary to make the product volatile for GC-MS analysis.

-

Extraction: The dephosphorylated product is extracted from the aqueous reaction mixture using an organic solvent such as hexane.

-

GC-MS Analysis: The hexane extract is concentrated and analyzed by GC-MS. The identity of ent-copalol is confirmed by comparing its mass spectrum and retention time to an authentic standard.

Assay for ent-Kaurene Synthase (KS) Activity

Objective: To measure the conversion of ent-CDP to ent-kaurene.

Materials:

-

Purified recombinant KS enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT)

-

ent-CDP substrate (can be generated in situ using CPS and GGDP)

-

GC-MS grade hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, a defined concentration of ent-CDP, and the purified KS enzyme. For coupled assays, both CPS and KS are included along with the initial substrate GGDP.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Extraction: The product, ent-kaurene, is extracted directly from the reaction mixture using an organic solvent like hexane.

-

GC-MS Analysis: The hexane extract is concentrated and analyzed by GC-MS. The identity of ent-kaurene is confirmed by comparing its mass spectrum and retention time to an authentic standard.

Regulation of this compound Synthesis

The synthesis of ent-copalyl diphosphate is a tightly regulated process. The expression of CPS genes is developmentally controlled and can be influenced by various hormonal and environmental signals[2][13]. Furthermore, the activity of the CPS enzyme itself is subject to regulation. For instance, studies have shown that Arabidopsis CPS is subject to synergistic substrate inhibition by Mg²⁺ and GGDP[7][14]. This suggests a feed-forward inhibition mechanism that could limit the flux into the gibberellin pathway when the concentration of the precursor GGDP is high, potentially diverting it towards other essential pathways like the synthesis of carotenoids and chlorophyll.

Conclusion

ent-Copalyl diphosphate stands as a cornerstone in the biosynthesis of gibberellins. Its formation, catalyzed by the highly regulated enzyme ent-copalyl diphosphate synthase, represents the first committed step in a pathway that is fundamental to the life of higher plants. Understanding the intricacies of CDP synthesis and its subsequent conversion provides a critical foundation for researchers in plant science and offers potential targets for the development of novel plant growth regulators and for the metabolic engineering of crops with enhanced agronomic traits. The experimental protocols and quantitative data presented herein serve as a valuable resource for professionals seeking to investigate and manipulate this pivotal metabolic pathway.

References

- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. A pair of threonines mark ent-kaurene synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gibberellin biosynthesis: its regulation by endogenous and environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Copalyl Diphosphate Synthase in Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copalyl diphosphate (B83284) synthase (CPS) stands as a key gatekeeper enzyme at a critical branch point between primary and secondary metabolism in plants, fungi, and bacteria. This technical guide provides an in-depth exploration of the multifaceted role of CPS, with a particular focus on its function in generating the foundational scaffolds for a diverse array of secondary metabolites. We delve into the mechanistic intricacies of CPS-catalyzed reactions, the structural basis for its function, and its differential roles in the biosynthesis of gibberellins (B7789140) and specialized diterpenoids. This document summarizes key quantitative data, provides detailed experimental protocols for the functional characterization of CPS enzymes, and visualizes the complex interplay of metabolic pathways and experimental workflows.

Introduction

Copalyl diphosphate synthase (EC 5.5.1.13) is a diterpene cyclase that catalyzes the conversion of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), into the bicyclic intermediate this compound (CPP). This cyclization is the committed step in the biosynthesis of a vast and structurally diverse group of natural products, including the essential plant hormones, gibberellins (GAs), and a wide range of specialized diterpenoids with ecological and pharmaceutical importance, such as phytoalexins and pharmacologically active compounds.[1][2] The existence of multiple CPS isoforms within a single organism, often with distinct tissue-specific expression and regulation, underscores the enzyme's critical role in partitioning carbon flux between primary growth and development and specialized metabolic pathways for defense and adaptation.[3][4]

Mechanistic and Structural Insights

CPS belongs to the class II terpene cyclases, initiating catalysis through the protonation of the terminal double bond of GGPP.[5] The enzyme typically possesses a three-domain architecture (α, β, and γ). The active site is located at the interface of the β and γ domains.[5] While higher plants generally have monofunctional CPS enzymes, fungi and mosses can possess bifunctional CPSs that also exhibit a subsequent ent-kaurene (B36324) synthase activity on the same polypeptide chain.[2]

Role in Primary Metabolism: Gibberellin Biosynthesis

In the realm of primary metabolism, ent-copalyl diphosphate synthase (ent-CPS) catalyzes the first committed step in the biosynthesis of gibberellins, a class of phytohormones crucial for various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[4][6] The product, ent-copalyl diphosphate, is subsequently converted to ent-kaurene by ent-kaurene synthase (KS).[6] The expression of GA-biosynthetic CPS genes is tightly regulated by developmental cues and feedback mechanisms to maintain hormonal homeostasis.[1][7][8]

Role in Secondary Metabolism: A Gateway to Chemical Diversity

Beyond its role in producing essential hormones, CPS is a pivotal enzyme in the biosynthesis of a vast array of specialized diterpenoid secondary metabolites. Different stereoisomers of CPP, such as syn-CPP and (+)-CPP, are produced by distinct CPS enzymes and serve as precursors for various classes of compounds.[3][9]

Phytoalexin Biosynthesis

In response to pathogen attack or environmental stress, plants synthesize antimicrobial compounds known as phytoalexins. Many of these defense compounds are diterpenoids derived from CPP.[10] For instance, in rice, while OsCPS1 is dedicated to GA biosynthesis, OsCPS2 is induced by stressors and channels the flux of GGPP towards the production of diterpenoid phytoalexins like phytocassanes and oryzalexins.[3] This differential regulation of CPS isoforms allows plants to dynamically allocate resources to defense without compromising normal growth.

Production of Pharmacologically Active Diterpenoids

CPS enzymes are also involved in the biosynthesis of diterpenoids with significant medicinal properties. For example, in the medicinal plant Andrographis paniculata, a specific ent-CPS is involved in the production of andrographolides, which possess anti-inflammatory and anticancer activities.[11][12] Similarly, in Salvia miltiorrhiza, an ent-CPS is a key enzyme in the pathway leading to the biosynthesis of tanshinones, which are used in traditional Chinese medicine for cardiovascular diseases.[13]

Quantitative Data on this compound Synthase Activity

The kinetic properties of CPS enzymes can vary depending on the isoform and the species of origin, reflecting their distinct metabolic roles. Below is a summary of reported kinetic parameters for several CPS enzymes.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Divalent Cation Requirement | Reference |

| OsCPS1 | Oryza sativa | GGPP | 14.2 ± 1.5 | 4.5 x 10-2 | ~7.5 - 8.0 | ~30 | Mg2+ | [14] |

| OsCPS2/OsCyc2 | Oryza sativa | GGPP | 21.1 ± 5.6 | 7.8 x 10-2 | ~7.5 - 8.0 | ~30 | Mg2+ | [14] |

| OsCPS4/OsCyc1 (syn-CPS) | Oryza sativa | GGPP | 9.3 ± 0.6 | 4.7 x 10-3 | ~7.5 - 8.0 | ~30 | Mg2+ | [14] |

| rAtCPS | Arabidopsis thaliana | GGPP | - | - | 7.5 - 8.0 | - | Mg2+ | [15] |

Experimental Protocols

Heterologous Expression and Purification of this compound Synthase

This protocol describes the expression of a CPS gene in E. coli and subsequent purification of the recombinant protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET-28a(+))

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis reagents

Procedure:

-

Clone the full-length or truncated (removing the transit peptide) CPS cDNA into the expression vector.[9][16]

-

Transform the expression construct into the E. coli expression strain.[9]

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[16]

-

Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.[16]

-

Induce protein expression by adding IPTG (e.g., 0.1-0.5 mM final concentration) and incubate at a lower temperature (e.g., 16-20°C) for 16-20 hours.[9][16]

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant CPS protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.[14]

-

For storage, dialyze the purified protein against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 2 mM DTT) and store at -80°C.[9]

This compound Synthase Enzyme Assay

This protocol outlines a standard in vitro assay to determine the activity of a purified CPS enzyme.

Materials:

-

Purified CPS enzyme

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 7.5 mM MgCl2, 5% (v/v) glycerol, 5 mM DTT)

-

Geranylgeranyl diphosphate (GGPP) substrate

-

Alkaline phosphatase

-

Extraction solvent (e.g., hexane (B92381) or ethyl acetate)

-

GC-MS for product analysis

Procedure:

-

Prepare the reaction mixture containing the assay buffer and the purified CPS enzyme.[14]

-

Initiate the reaction by adding the GGPP substrate. A typical final concentration is 10-50 µM.[14]

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[14]

-

Terminate the reaction by adding EDTA or by heat inactivation.

-

To facilitate GC-MS analysis, dephosphorylate the product, this compound, to its corresponding alcohol, copalol, by adding alkaline phosphatase and incubating further.

-

Extract the reaction products with an equal volume of an organic solvent like hexane or ethyl acetate.

-

Analyze the organic extract by GC-MS to identify and quantify the copalol product.[17]

Analysis of CPS Products by GC-MS

This protocol details the analysis of the dephosphorylated products of the CPS reaction.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5MS)

Procedure:

-

Concentrate the organic extract from the enzyme assay under a stream of nitrogen.

-

Inject an aliquot of the concentrated sample into the GC-MS.

-

Use a suitable temperature program for the GC oven to separate the products. For example, start at 80°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min.

-

Acquire mass spectra in the electron ionization (EI) mode.

-

Identify the copalol product by comparing its retention time and mass spectrum with those of an authentic standard or with published data.[17][18]

Quantitative Real-Time PCR (qRT-PCR) for CPS Gene Expression Analysis

This protocol describes the quantification of CPS transcript levels in different plant tissues.

Materials:

-

Plant tissue samples

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for the CPS gene and a reference gene (e.g., actin or ubiquitin)

-

qRT-PCR instrument

Procedure:

-

Extract total RNA from the plant tissues using a suitable RNA extraction kit.[4]

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[4]

-

Set up the qRT-PCR reactions containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

-

Perform the qRT-PCR using a standard thermal cycling program.

-

Analyze the amplification data to determine the relative expression level of the CPS gene, normalized to the expression of the reference gene, using the ΔΔCt method.[4][19]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound synthase.

Conclusion

This compound synthase is a central enzyme in the biosynthesis of a wide range of diterpenoids, playing a crucial role in both primary and secondary metabolism. Its position at a key metabolic branch point makes it a critical determinant of carbon allocation to either essential developmental processes or specialized defense and signaling pathways. The existence of multiple, differentially regulated CPS isoforms highlights the evolutionary adaptation of plants to fine-tune their metabolic responses to developmental and environmental cues. A thorough understanding of the structure, function, and regulation of CPS enzymes is essential for fundamental plant biology and holds significant potential for applications in agriculture and drug development, including the metabolic engineering of plants and microorganisms for the enhanced production of valuable diterpenoid compounds.

References

- 1. Gibberellin biosynthesis: its regulation by endogenous and environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 3. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for the Preparation and Analysis of a Bifunctional Class II Diterpene Synthase, this compound Synthase from Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Functional characterization of ent-copalyl diphosphate synthase from Andrographis paniculata with putative involvement in andrographolides biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. DSpace [dr.lib.iastate.edu]

- 16. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Discovery of Novel Copalyl Diphosphate Synthase Genes: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Copalyl diphosphate (B83284) synthases (CPS) are a pivotal class of enzymes in the biosynthesis of diterpenoids, a large and diverse group of natural products with significant therapeutic and biotechnological potential. These enzymes catalyze the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), to form the foundational bicyclic intermediate, copalyl diphosphate (CPP). The stereochemistry of the resulting CPP (e.g., ent-, syn-, or normal-CPP) dictates the downstream biosynthetic pathways, leading to a vast array of diterpenoids, including gibberellin plant hormones, the anticancer drug Taxol, and various phytoalexins. The discovery and characterization of novel CPS genes are therefore crucial for unlocking new sources of valuable diterpenoids and for the metabolic engineering of microorganisms to produce these compounds sustainably. This technical guide provides an in-depth overview of the methodologies for discovering and characterizing novel CPS genes, tailored for researchers, scientists, and drug development professionals.

Strategies for Novel CPS Gene Discovery

The identification of new CPS genes leverages a combination of bioinformatics, molecular biology, and analytical chemistry techniques. Modern approaches have moved from traditional methods to more high-throughput and data-driven strategies.

Transcriptome Sequencing and Bioinformatics Analysis

Transcriptome sequencing (RNA-seq) has emerged as a powerful tool for discovering novel genes from non-model organisms, especially those known to produce interesting diterpenoids.[1][2][3] The general workflow involves selecting a plant tissue or organism known to produce a target diterpenoid, extracting mRNA, and performing high-throughput sequencing.

Experimental Protocol: Transcriptome Sequencing for CPS Gene Discovery

-

Tissue Selection and RNA Extraction: Select plant tissues (e.g., leaves, roots, flowers) where the target diterpenoid is most abundant.[1] Total RNA is extracted using a suitable method, such as a TRIzol-based protocol, followed by DNase treatment to remove genomic DNA contamination.

-

mRNA Purification and cDNA Library Construction: mRNA is purified from the total RNA, typically by exploiting its poly(A) tail. The purified mRNA is then fragmented and reverse-transcribed into cDNA. Adapters are ligated to the cDNA fragments to prepare a sequencing library.

-

High-Throughput Sequencing: The cDNA library is sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina) or a third-generation platform (e.g., PacBio) for full-length transcripts.[3]

-

De Novo Transcriptome Assembly: In the absence of a reference genome, the sequencing reads are assembled de novo to reconstruct the transcriptome.

-

Gene Annotation and CPS Candidate Identification: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI's non-redundant protein database, Gene Ontology, KEGG). Putative CPS genes are identified based on sequence homology to known terpene synthases and the presence of conserved motifs, such as the DxDD motif.[4]

Genome Mining and Phylogenetic Analysis

With the increasing availability of sequenced genomes, genome mining has become a fruitful approach for identifying CPS genes. This method involves searching for homologous sequences of known CPS genes within a target genome. Phylogenetic analysis of the identified candidates with functionally characterized CPSs can provide clues about their potential products. For example, CPSs involved in gibberellin biosynthesis often cluster together, separate from those involved in phytoalexin production.[5][6]

Functional Characterization of Candidate CPS Genes

Once candidate CPS genes are identified, their function must be experimentally validated. This typically involves heterologous expression of the gene, purification of the enzyme, and in vitro or in vivo assays to determine its product.

Gene Cloning, Heterologous Expression, and Protein Purification

Experimental Protocol: Recombinant Expression and Purification of CPS

-

Gene Cloning: The open reading frame of the candidate CPS gene is amplified by PCR from a cDNA library. The amplified gene is then cloned into an appropriate expression vector, such as pET vectors for E. coli or pYES vectors for Saccharomyces cerevisiae. For plant-derived CPSs, the N-terminal transit peptide sequence, which directs the protein to the plastid, is often removed to improve soluble expression in bacterial hosts.

-

Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). The host cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG for E. coli).

-

Protein Purification: The cells are harvested and lysed. The recombinant CPS, often engineered with a purification tag (e.g., His-tag, GST-tag), is purified from the cell lysate using affinity chromatography. The purity of the enzyme is assessed by SDS-PAGE.

Enzyme Assays and Product Identification

Experimental Protocol: In Vitro CPS Enzyme Assay

-

Reaction Setup: A standard assay mixture contains a buffered solution (e.g., HEPES or phosphate (B84403) buffer at a specific pH), the purified CPS enzyme, the substrate geranylgeranyl diphosphate (GGPP), and a divalent cation cofactor, typically MgCl₂.[7]

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature for a defined period.

-

Reaction Quenching and Product Extraction: The reaction is stopped, for instance, by adding EDTA.[7] The diterpene products are often dephosphorylated using a phosphatase (e.g., alkaline phosphatase) to their corresponding alcohols for easier analysis by gas chromatography. The products are then extracted with an organic solvent like hexane (B92381) or ethyl acetate.

-

Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] The identity of the product is determined by comparing its retention time and mass spectrum with those of authentic standards or by comparison to library data.[9]

GC-MS Protocol for Diterpene Analysis

-

GC System: Agilent 8890 GC system coupled to a 5977C GC/MSD mass spectrometer.

-

Column: DB-5MS fused-silica capillary column (e.g., 30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.9 mL/min).[8]

-

Injector Temperature: 230 °C in splitless mode.[8]

-

Oven Temperature Program: Initial hold at 50-60 °C for 1-2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 5 minutes.[8][10]

-

MS Detection: Electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40–400.[8]

Quantitative Data and Enzyme Kinetics

The characterization of a novel CPS should include the determination of its kinetic parameters to understand its efficiency and substrate specificity.

Table 1: Comparison of Enzymatic Properties of Novel this compound Synthases

| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Km (µM) for GGPP | Vmax | Product(s) | Reference |

| OsCPS1 | Oryza sativa | 7.0-7.5 | 30-35 | 1.9 | - | ent-CPP | [7] |

| OsCPS2/OsCyc2 | Oryza sativa | 7.0-7.5 | 30-35 | 2.1 | - | ent-CPP | [7] |

| ApCPS2 | Andrographis paniculata | - | - | - | - | ent-CPP | [4][11] |

Note: Data is often limited in initial discovery papers. The table should be populated as more detailed characterization is performed.

Table 2: Product Yields from Metabolic Engineering with Novel CPS Genes

| Engineered Host | Novel CPS Gene | Product | Titer | Reference |

| Saccharomyces cerevisiae | ApCPS2 | ent-copalol | 35.6 mg/L | [4] |

Visualization of Pathways and Workflows

Diagrams are essential for illustrating the complex relationships in biosynthetic pathways and experimental procedures.

Diterpenoid Biosynthesis Pathway

Caption: General pathway for diterpenoid biosynthesis via the MEP pathway.

Experimental Workflow for CPS Discovery and Characterization

Caption: Experimental workflow for novel CPS discovery and characterization.

Conclusion

The discovery of novel this compound synthase genes is a rapidly advancing field, driven by the power of next-generation sequencing and sophisticated bioinformatics. The methodologies outlined in this guide provide a framework for the identification and functional characterization of these critical enzymes. For researchers and drug development professionals, a thorough understanding of these techniques is essential for tapping into the vast chemical diversity of diterpenoids and harnessing their potential for therapeutic and industrial applications. The successful characterization of new CPSs will undoubtedly pave the way for the development of novel drugs and the sustainable production of high-value chemicals through metabolic engineering.

References

- 1. Gene Discovery of Modular Diterpene Metabolism in Nonmodel Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Evolutionary Divergence of Copalyl Diphosphate Synthases: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Copalyl diphosphate (B83284) synthases (CPS) represent a critical juncture in the vast and intricate network of terpenoid biosynthesis. As Class II terpene synthases, they catalyze the initial cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), into the bicyclic intermediate, copalyl diphosphate (CPP). This pivotal step gives rise to the immense structural diversity of the labdane-related diterpenoids, a class of natural products with profound physiological roles in plants and significant pharmacological potential. This technical guide provides an in-depth exploration of the evolutionary relationships among CPS enzymes, detailing their functional divergence into primary and specialized metabolism. We present quantitative data on sequence relationships, detailed experimental protocols for their characterization, and visual representations of key evolutionary and signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug discovery.

Introduction: The Central Role of this compound Synthases

Diterpenoids are a large and diverse class of natural products, with over 12,000 known structures.[1] Their biosynthesis is initiated by the cyclization of GGPP, a reaction catalyzed by diterpene synthases (diTPSs). This compound synthases (CPS) are Class II diTPSs that utilize a protonation-initiated mechanism to form the characteristic bicyclic labdane (B1241275) skeleton of CPP. This intermediate serves as a precursor for a wide array of bioactive molecules, including the gibberellin phytohormones essential for plant growth and development, and a vast number of specialized diterpenoids involved in plant defense and ecological interactions.[2]

The evolutionary history of CPS is marked by a significant functional divergence, leading to two main lineages: those involved in the highly conserved primary metabolism of gibberellin biosynthesis, and those that have diversified to produce a wide range of stereochemically distinct CPPs for specialized metabolism.[3][4] Understanding this evolutionary trajectory provides a framework for discovering novel diterpenoids and for the bioengineering of high-value natural products.

Classification and Catalytic Mechanism

Terpene synthases are broadly classified into two main classes based on their catalytic mechanism.[5]

-

Class I Terpene Synthases: These enzymes utilize a metal-dependent ionization of the diphosphate group to initiate catalysis. They are responsible for the subsequent cyclization and rearrangement reactions of the carbocation intermediates.

-

Class II Terpene Synthases: This class, which includes CPS, employs a protonation-initiated cyclization of the terminal olefin of the isoprenoid substrate. A key conserved motif in Class II diTPSs is the DxDD motif, where the second aspartate residue acts as the catalytic acid, donating a proton to the substrate.[5]

Many CPS enzymes, particularly in lower plants, are bifunctional, possessing both a Class II CPS active site and a Class I active site that further converts CPP to a downstream product like ent-kaurene (B36324).[5][6] In higher plants, these functions have largely segregated into two distinct monofunctional enzymes.[6]

Evolutionary Divergence of this compound Synthases

The evolution of CPS is a story of gene duplication and neofunctionalization, leading to the separation of primary and specialized metabolic pathways.

From Bifunctional to Monofunctional Enzymes

In lower land plants like the moss Physcomitrella patens, a single bifunctional diTPS is responsible for both the synthesis of ent-CPP from GGPP and its subsequent conversion to ent-kaurene.[7] In contrast, angiosperms and gymnosperms have evolved separate monofunctional enzymes for these two steps: an ent-copalyl diphosphate synthase (CPS) and an ent-kaurene synthase (KS).[7] This evolutionary split allowed for greater regulatory control and the potential for the diversification of each enzyme's function independently.

Divergence of Primary and Specialized Metabolism

The CPS enzymes involved in gibberellin (GA) biosynthesis are highly conserved across plant species, reflecting their essential role in primary metabolism. In contrast, the CPSs of specialized metabolism have undergone significant diversification. This is evident in rice (Oryza sativa), which possesses two distinct ent-CPS enzymes. OsCPS1 is involved in GA biosynthesis, and its mutation leads to a severe dwarf phenotype.[4] OsCPS2, on the other hand, is induced by stressors like UV light and is responsible for the production of phytoalexins, which are antimicrobial compounds.[4] This functional split allows the plant to maintain essential hormone production while independently regulating the synthesis of defensive compounds in response to environmental cues.

Quantitative Data on Sequence Relationships

| Enzyme Pair | Nucleotide Identity | Functional Relationship |

| OsCPS1ent vs. An1/ZmCPS1ent | 74%[3] | Orthologs for GA biosynthesis[3] |

| OsCPS1ent vs. OsCPS2ent | 57%[3] | Paralogs with distinct functions[3] |

| OsCPS2ent vs. OsCPSsyn | 65%[3] | Paralogs in specialized metabolism[3] |

| Table 1: Nucleotide sequence identities of selected this compound synthases from rice (Oryza sativa) and maize (Zea mays). |

Generally, CPS enzymes involved in primary metabolism (GA biosynthesis) show higher sequence identity across different species (orthologs) than with their paralogous counterparts in specialized metabolism within the same species.

Regulation of this compound Synthase Gene Expression

The expression of CPS genes is tightly regulated by developmental cues and environmental stimuli, particularly for those involved in specialized metabolism. The plant hormone jasmonic acid (JA) and its methylated derivative, methyl jasmonate (MeJA), are key signaling molecules that induce the expression of defense-related genes, including terpene synthases.[8][9]

Abiotic stresses, such as wounding, and biotic stresses, like pathogen attack, trigger the biosynthesis of JA. The bioactive form, JA-isoleucine (JA-Ile), binds to its receptor, an F-box protein called COI1. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins de-represses transcription factors, such as MYC2, which can then activate the expression of downstream genes, including CPSs involved in the production of defensive diterpenoids.[9][10]

Experimental Protocols

Phylogenetic Analysis of this compound Synthases

This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of CPS enzymes.

Objective: To generate a maximum likelihood phylogenetic tree from a set of CPS amino acid sequences.

Materials:

-

A set of CPS amino acid sequences in FASTA format.

-

Molecular Evolutionary Genetics Analysis (MEGA) software or a command-line tool like RAxML.

Procedure:

-

Sequence Acquisition: Obtain CPS amino acid sequences from public databases like NCBI GenBank or UniProt.

-

Multiple Sequence Alignment:

-

In MEGA, open the FASTA file and choose "Align" -> "Align by ClustalW" or "Align by MUSCLE".

-

Use default alignment parameters for initial alignment (e.g., Gap Opening Penalty: 10, Gap Extension Penalty: 0.2 for protein).

-

Visually inspect the alignment and manually refine if necessary to correct obvious misalignments.

-

-

Phylogenetic Tree Construction (Maximum Likelihood):

-

In MEGA, go to "Phylogeny" -> "Construct/Test Maximum Likelihood Tree".

-

Select the appropriate substitution model. MEGA's "Find Best DNA/Protein Models (ML)" feature can be used to determine the most suitable model based on the data. A common model for protein phylogeny is JTT (Jones-Taylor-Thornton) with gamma distribution (JTT+G).

-

Set the number of bootstrap replications to 1000 to assess the statistical support for the tree topology.

-

Run the analysis.

-

-

Tree Visualization and Interpretation:

-

The resulting phylogenetic tree will show the evolutionary relationships between the CPS sequences. Bootstrap values at the nodes indicate the percentage of replicate trees that support that branching pattern. Higher bootstrap values (e.g., >70%) indicate stronger support.

-

Functional Characterization of a this compound Synthase

This protocol describes the heterologous expression of a candidate CPS gene in E. coli and the subsequent analysis of its enzymatic product.

Objective: To determine the product of a candidate CPS enzyme.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector (e.g., pET series).

-

GGPP synthase expression plasmid (for co-expression).

-

LB medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10% glycerol, 1 mM DTT).

-

Sonciator or French press.

-

Ni-NTA affinity chromatography column (for His-tagged proteins).

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol, 5 mM DTT).

-

GGPP substrate.

-

Alkaline phosphatase.

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Cloning and Transformation:

-

Clone the candidate CPS cDNA into an expression vector.

-

Co-transform the CPS expression plasmid and a GGPP synthase plasmid into an E. coli expression strain.

-

-

Protein Expression and Purification (Optional but Recommended):

-

Grow a 1 L culture of the transformed E. coli at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Clarify the lysate by centrifugation and purify the His-tagged CPS protein using a Ni-NTA column according to the manufacturer's instructions.

-

-

Enzyme Assay:

-

In a glass vial, set up the reaction mixture containing assay buffer, purified CPS enzyme (or cell-free extract), and GGPP substrate (e.g., 50 µM).

-

Incubate the reaction at 30°C for 1-2 hours.

-

To dephosphorylate the CPP product for GC-MS analysis, add alkaline phosphatase and incubate for another hour.

-

-

Product Extraction and Analysis:

-

Extract the reaction mixture with an equal volume of hexane or ethyl acetate.

-

Concentrate the organic phase under a stream of nitrogen.

-

Analyze the extracted product by GC-MS. The mass spectrum of the product can be compared to known standards or databases for identification. A typical GC program for diterpenes involves an initial temperature of 50-80°C, followed by a ramp to 300°C.

-

Conclusion and Future Directions

The evolutionary history of this compound synthases is a compelling example of how gene duplication and functional divergence have shaped the chemical diversity of the plant kingdom. The separation of CPS enzymes into those dedicated to the essential functions of primary metabolism and those that have diversified to produce a vast arsenal (B13267) of specialized diterpenoids has been a key innovation in plant evolution. For researchers in drug development, understanding these evolutionary relationships and the regulatory networks that control CPS expression provides a roadmap for the discovery of novel bioactive compounds. The methodologies outlined in this guide offer a practical framework for the phylogenetic and functional characterization of new CPS candidates. Future research, aided by advances in genomics and synthetic biology, will undoubtedly uncover new branches of the CPS family tree and enable the engineering of novel metabolic pathways for the production of valuable diterpenoids.

References

- 1. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [dr.lib.iastate.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

- 8. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]

- 9. journals.plos.org [journals.plos.org]

- 10. The jasmonate-induced bHLH gene SlJIG functions in terpene biosynthesis and resistance to insects and fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

Copalyl Diphosphate: The Central Precursor Fueling Diterpenoid Diversity for Scientific and Therapeutic Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Diterpenoids represent a vast and structurally diverse class of natural products, boasting a wide array of commercially significant applications, from pharmaceuticals like Taxol to fragrances and biofuels.[1][2] The immense chemical diversity of these C20 compounds originates from a limited set of universal precursors, with copalyl diphosphate (B83284) (CPP) standing out as a critical branching point. This technical guide provides a comprehensive overview of the biosynthesis and enzymatic transformation of CPP, its role as a precursor to a multitude of diterpene scaffolds, and the experimental methodologies used to study these processes. We delve into the mechanics of diterpene synthases, present quantitative data from metabolic engineering efforts, and provide detailed protocols and workflows to empower researchers in the fields of natural product chemistry, synthetic biology, and drug development.

The Genesis of Diterpenoids: From Central Metabolism to Geranylgeranyl Diphosphate

All terpenoids, including diterpenoids, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3][4] These precursors are generated through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, typically active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in most bacteria, algae, and plant plastids.[4]

Through sequential condensation reactions, IPP and DMAPP are assembled into the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[2] GGPP is the linear, acyclic substrate for the first committed step in diterpenoid biosynthesis: the formation of the bicyclic intermediate, copalyl diphosphate.[2][5]

The First Committed Step: Formation of this compound by Class II Diterpene Synthases

The transformation of the linear GGPP into a cyclic scaffold is catalyzed by a family of enzymes known as diterpene synthases (diTPSs). The initial cyclization is performed by Class II diTPSs .[2]

Mechanism of Action: Class II diTPSs initiate cyclization through a protonation-dependent mechanism.[2] A key active site residue, typically an aspartate within a conserved DXDD motif , protonates the terminal double bond of GGPP.[2][6] This triggers a cascade of electron movements, resulting in the formation of a bicyclic carbocation intermediate, which is then quenched to yield a labdadienyl/copalyl diphosphate (CPP) product.[7]

The stereochemistry of the resulting CPP is crucial for downstream diversity. Different Class II diTPSs can produce various stereoisomers, including ent-CPP, syn-CPP, and (+)-CPP, each leading to distinct families of diterpenoids.[8][9] For instance, ent-CPP is the precursor to the gibberellin plant hormones, while (+)-CPP leads to compounds like miltiradiene.[10][11]

Structural Insights: The enzyme ent-copalyl diphosphate synthase (CPS) is a well-studied Class II diTPS. Structural analyses reveal a modular architecture composed of three alpha-helical domains (α, β, γ).[6][12][13] The active site for the Class II cyclization reaction is located at the interface of the β and γ domains.[6][12][14]

Caption: Class II diTPS catalyzes the protonation-initiated cyclization of GGPP to CPP.

The Diversification Engine: Class I Diterpene Synthases

Once formed, CPP serves as the substrate for Class I diTPSs , which are responsible for generating the vast diversity of diterpene skeletons.[2]

Mechanism of Action: In contrast to Class II enzymes, Class I diTPSs initiate catalysis through an ionization-dependent mechanism. They utilize a conserved DDXXD motif to bind a divalent metal cofactor (typically Mg²⁺), which facilitates the cleavage of the diphosphate group from CPP.[2][6] This generates a highly reactive carbocation, which can then undergo a variety of complex rearrangements, further cyclizations, and termination steps (e.g., deprotonation or capture by water) to form the final diterpene hydrocarbon or alcohol scaffold.[2] A single CPP precursor can be converted into numerous distinct skeletons, such as ent-kaurene, abietadiene, or miltiradiene, depending on the specific Class I diTPS involved.[11][15]

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terpenoid Metabolic Engineering in Photosynthetic Microorganisms | MDPI [mdpi.com]

- 4. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Fusion Removes Competition for Geranylgeranyl Diphosphate in Carotenogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional Characterization of Two Class II Diterpene Synthases Indicates Additional Specialized Diterpenoid Pathways in Maize (Zea mays) [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Diterpenoid biosynthesis in plants. The biosynthetic pathways of diterpenoids are summarized in modular fashion. In module I, geranylgeranyl diphosphate (GGPP), the diterpene precursor, is converted to various diterpene skeletons by diterpene synthases/cyclases (diTPSs/DTCs). Furthermore, the diterpene skeletons are catalyzed by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) in module II, and transferases and isomerases in module III for diverse diterpenoids. CPP: labdadienyl/copalyl diphosphate, including different stereoisomers (ent-CPP, syn-CPP and ( + )-CPP); CLPP: clerodienyl diphosphate, including cis-trans-CLPP (CT-CLPP), kolavenyl diphosphate (KPP) and ent-KPP; PPP: peregrinol diphosphate; DRAs: diterpenoid resin acids [cjnmcpu.com]

- 10. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [dr.lib.iastate.edu]

- 13. Structure and mechanism of the diterpene cyclase ent-copalyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Intricate Dance of Cyclization: A Technical Guide to the Conversion of Geranylgeranyl Diphosphate to Copalyl Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclization of the linear isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), to the bicyclic diterpene, copalyl diphosphate (CPP), is a pivotal and rate-limiting step in the biosynthesis of a vast array of bioactive natural products, most notably the gibberellin phytohormones. This transformation is orchestrated by a class of enzymes known as this compound synthases (CPS), which are classified as class II terpene cyclases. Understanding the intricate mechanism of this enzymatic reaction is crucial for applications in synthetic biology, metabolic engineering, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structural biology, catalytic mechanism, and experimental methodologies used to investigate the conversion of GGPP to CPP.

Introduction to this compound Synthases (CPS)

This compound synthases are responsible for catalyzing the protonation-initiated cyclization of the C20 precursor GGPP into the foundational bicyclic intermediate, CPP.[1] This reaction represents the first committed step in the biosynthesis of gibberellins (B7789140) in plants.[2] The stereochemistry of the resulting CPP molecule, such as normal (+)-CPP, ent-CPP, or syn-CPP, dictates the downstream biosynthetic pathway and the final structure of the resulting diterpenoid.[3] These enzymes are characterized by a conserved DXDD motif, which is crucial for their catalytic activity.[4]

Enzyme Structure and Active Site

This compound synthases, particularly those from plants, exhibit a modular three-domain architecture, comprising α, β, and γ domains.[5][6] The active site is located in a deep cavity at the interface of the β and γ domains.[2][7] This is in contrast to class I terpene cyclases, where the active site resides exclusively in the α domain.[5][8] In many plant CPSs, the α domain is considered a nonfunctional vestige, lacking the necessary metal-binding motifs for class I type ionization-dependent catalysis.[5]